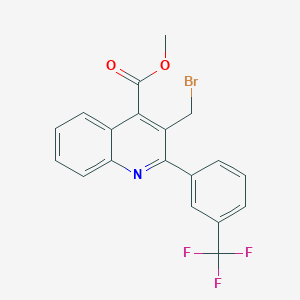

Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Description

Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a quinoline derivative featuring a bromomethyl group at position 3, a 3-(trifluoromethyl)phenyl substituent at position 2, and a methyl ester at position 4.

Properties

Molecular Formula |

C19H13BrF3NO2 |

|---|---|

Molecular Weight |

424.2 g/mol |

IUPAC Name |

methyl 3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |

InChI |

InChI=1S/C19H13BrF3NO2/c1-26-18(25)16-13-7-2-3-8-15(13)24-17(14(16)10-20)11-5-4-6-12(9-11)19(21,22)23/h2-9H,10H2,1H3 |

InChI Key |

ONMSDVHYWXJKEH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester in the presence of an acid catalyst.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Addition of the Trifluoromethyl-Substituted Phenyl Ring: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethyl-substituted phenyl ring is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline core and other functional groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are used for coupling reactions.

Major Products

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Coupling Reactions: Extended quinoline derivatives with additional aromatic or aliphatic groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a CAS number of 1336905-54-4. Its structure features a quinoline core, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the quinoline structure enhance its efficacy against various cancer cell lines, including breast and lung cancer cells. The bromomethyl group is crucial for increasing the compound's lipophilicity, facilitating better cell membrane penetration and improved bioavailability .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. The presence of trifluoromethyl groups enhances the compound's interaction with microbial enzymes, leading to increased inhibition of bacterial growth.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Organic Electronics

The unique electronic properties of methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). The trifluoromethyl group contributes to enhanced charge transport properties.

Case Study:

Research conducted at a leading university explored the use of this compound in OLEDs, demonstrating that it could improve device efficiency by up to 20% compared to traditional materials .

Synthesis and Modification

The synthesis of methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. Researchers have focused on optimizing synthetic routes to increase yield and reduce environmental impact.

Data Table: Synthetic Routes

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate depends on its specific application:

Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Biological Studies: The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain biological targets, facilitating the study of specific pathways or interactions.

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural differences between the target compound and analogs:

Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s higher molecular weight (~424 g/mol) compared to simpler analogs (e.g., 283 g/mol for ) reflects its complex substitution pattern. The trifluoromethylphenyl group increases hydrophobicity, while the ester balances solubility.

- Stability : The methyl ester is more hydrolytically stable than carboxylic acids (e.g., ) but less stable than amides. This intermediate stability is advantageous for controlled prodrug design.

Biological Activity

Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate (CAS: 1336905-54-4) is a synthetic compound with significant potential in medicinal chemistry, particularly in the field of oncology. Its structure incorporates a quinoline core, which is known for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and research findings.

The biological activity of quinoline derivatives often involves interaction with various cellular targets, including enzymes and receptors involved in cancer progression. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy against cancer cells.

Antitumor Activity

Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has shown promising antitumor activity in several studies:

-

In Vitro Studies :

- The compound exhibited significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer cells. In particular, it demonstrated IC50 values comparable to established chemotherapeutic agents .

- A study indicated that derivatives with similar structures inhibited B-RAF V600E mutant kinases, which are critical in melanoma pathogenesis. The compound's structural features may facilitate binding to the kinase domain, leading to effective inhibition of tumor growth .

- Structure-Activity Relationship (SAR) :

Antibacterial Activity

Preliminary evaluations suggest that compounds similar to methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate may possess antibacterial properties:

- Mechanism : Molecular docking studies have indicated potential interactions with bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This suggests that the compound could inhibit bacterial growth through interference with DNA synthesis .

Case Studies

A few case studies highlight the biological activity of similar quinoline derivatives:

- Melanoma Treatment :

- Broad-Spectrum Anticancer Activity :

Q & A

Q. Methodological Answer :

- NMR : H and C NMR to confirm substituent placement. The trifluoromethyl group shows a distinct F NMR peak near -60 ppm .

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for benzyl-substituted quinolines .

Pitfalls : Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for assignment .

Advanced: How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

The bromomethyl moiety enables:

- Nucleophilic Substitution : Reactivity with amines, thiols, or alcohols to form C-N, C-S, or C-O bonds under mild conditions (e.g., KCO/DMF) .

- Transition-Metal Catalysis : Suzuki-Miyaura coupling after conversion to a boronic ester, though steric hindrance may reduce efficiency .

- Stability Concerns : The C-Br bond is prone to hydrolysis; store under inert conditions and avoid protic solvents during handling .

Basic: What are the stability profiles of this compound under varying conditions?

Q. Methodological Answer :

- Thermal Stability : Decomposition above 150°C (common for brominated quinolines). Use TGA/DSC for precise profiling .

- Light Sensitivity : The bromomethyl group may undergo photolytic cleavage; store in amber vials .

- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Monitor by HPLC for degradation products .

Advanced: How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties?

Q. Methodological Answer :

- DFT Modeling : Calculate bond critical point (BCP) quantities to predict regioselectivity in bromination or coupling reactions, as shown for hexahydroquinoline derivatives .

- Spectroscopic Simulation : IR and NMR chemical shifts can be modeled using Gaussian or ORCA software to validate experimental data .

- Reactivity Maps : Frontier molecular orbital analysis (HOMO/LUMO) identifies nucleophilic/electrophilic sites for reaction planning .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer :

While direct data on this compound is limited, analogous trifluoromethylquinolines are evaluated via:

- Kinase Inhibition Assays : Fluorescence polarization for IC determination .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) to assess CYP450-mediated degradation .

Advanced: How can contradictory data on synthetic yields be resolved?

Methodological Answer :

Contradictions often arise from:

- Reagent Purity : Trace moisture in NBS or Pd catalysts can reduce yields. Use freshly distilled solvents and rigorously dry reagents .

- Reaction Monitoring : Employ LC-MS or in situ IR to detect intermediates and optimize stepwise conditions .

- Byproduct Analysis : Isolate and characterize side products (e.g., di-brominated species) via column chromatography and NMR .

Basic: What safety protocols are critical during handling?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of bromomethyl or trifluoromethyl vapors .

- Spill Management : Neutralize brominated compounds with sodium thiosulfate before disposal .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 18^{18}18O) aid mechanistic studies?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.